molecular formula C10H10O3 B188931 4-(Allyloxy)benzoic acid CAS No. 27914-60-9

4-(Allyloxy)benzoic acid

Cat. No. B188931
CAS RN: 27914-60-9
M. Wt: 178.18 g/mol
InChI Key: DYDWKSVZHZNBLO-UHFFFAOYSA-N
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Patent
US08466199B2

Procedure details

The reaction of ethyl 4-hydroxybenzoate and allyl bromide in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 4-Allyloxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.56 (s, —CO2H); 7.83 (d-like, J=8.0, 2 arom. H); 6.97 (d-like, J=8.0, 2 arom. H); 5.99 (m, —CH═CH2); 5.38, 5.24 (2 d-like, —CH═CH2); 4.59 (d-like, CH2—CH═CH2); 13C-NMR (100 MHz, d6-DMSO): 166.92 (—C═O); 161.72; 133.17; 131.28 (2 arom. C); 123.04; 117.80; 114.42 (2 arom. C); 68.34.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8]CC)=[O:7])=[CH:4][CH:3]=1.[CH2:13](Br)[CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH2:15]([O:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:8])=[O:7])=[CH:11][CH:12]=1)[CH:14]=[CH2:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(CC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)OC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.